3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
Description
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (CAS: 13526-66-4) is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃·HCl (MW: 268.93). It features a fused imidazole and pyridazine ring system, sharing one nitrogen atom between the two rings . This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules. Its reactivity at the 3- and 6-positions enables versatile functionalization, making it a cornerstone in drug discovery pipelines .
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLVMZQEDGDZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13526-67-5 | |
| Record name | Imidazo[1,2-b]pyridazine, 3-bromo-6-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13526-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the halogenation of imidazo[1,2-b]pyridazine. One common method includes the treatment of imidazo[1,2-b]pyridazine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 3 and 6 positions, respectively . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkylamines and cesium fluoride in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its biological activity and mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Key Properties :
- Melting Point : ~156°C
- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Storage : Requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Comparison with Structural Isomers and Analogues
Imidazopyridazine Isomers
The imidazopyridazine scaffold has three primary isomers, differing in nitrogen atom positioning:
Imidazo[4,5-c]pyridazine : Two nitrogen atoms in each ring.
Imidazo[4,5-d]pyridazine : Similar to [4,5-c] but with altered nitrogen alignment.
Imidazo[1,2-b]pyridazine : Shares one nitrogen atom between rings (as in the target compound).
Key Differences :
- Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more extensively studied due to well-developed transition-metal-catalyzed routes (e.g., Stille coupling, Buchwald-Hartwig amination) .
- Pharmacological Relevance : The 1,2-b isomer is preferred for kinase inhibitor development (e.g., Mps1, hIRE1) due to enhanced binding affinity from the fused nitrogen arrangement .
Halogenated Analogues
Key Observations :
- Bromine at C3 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira) .
- Chlorine at C6 allows substitution with amines (e.g., pyrrolidine, piperidine) to modulate pharmacokinetic properties .
Pharmacological Potential and Derivatives
Kinase Inhibitors
- hIRE1 Inhibitors: Microwave-assisted reactions with 3-bromo-6-chloroimidazo[1,2-b]pyridazine yield 4-(imidazo[1,2-b]pyridazin-3-yl)benzamides, showing nanomolar inhibitory activity .
- Mps1/TTK Inhibitors : Derivatives like compound 12 (from ) exhibit potent in vivo antitumor efficacy due to optimized substituents at C6 (e.g., fluorophenyl-pyrrolidine) .
Aminated Derivatives
Amination at C6 significantly enhances bioactivity:
Comparison with Analogues
- 6-Chloroimidazo[1,2-b]pyridazine: Synthesized via direct cyclization of 3-amino-6-chloropyridazine, avoiding heavy-metal catalysts .
- Pyrimidine Analogues (e.g., 6-Bromo-imidazo[1,2-a]pyrimidine) : Require harsher conditions (e.g., Hantzsch reaction) and show lower yields .
Biological Activity
Overview
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula CHBrClN and CAS number 13526-67-5, is notable for its potential applications in drug development, particularly in targeting various diseases such as cancer and parasitic infections.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes or receptors, leading to various pharmacological effects. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and Western blot analyses .
Antiparasitic Effects
In addition to its anticancer activity, this compound has shown promise against parasitic infections. For example, it was tested against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal diseases. The compound exhibited an EC value of 0.17 μM, indicating potent antiparasitic activity while maintaining low cytotoxicity levels (CC > 100 μM) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Modifications at the bromine and chlorine positions have been explored to enhance potency and selectivity. A comparative analysis with related compounds revealed that variations in halogen substitution significantly influence both the binding affinity to target proteins and overall biological activity.
| Compound | Structure | EC (μM) | CC (μM) | Activity Type |
|---|---|---|---|---|
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Structure | 0.17 | >100 | Antiparasitic |
| Related Compound A | - | 0.35 | >200 | Anticancer |
| Related Compound B | - | 0.45 | >150 | Anticancer |
Case Study 1: Cancer Cell Lines
In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability with IC values of approximately 5 μM for MCF-7 and 8 μM for A549 cells after 48 hours of treatment.
Case Study 2: Cryptosporidium Infections
In vivo studies utilizing a murine model infected with C. parvum demonstrated that administration of this compound resulted in a significant reduction in oocyst shedding compared to untreated controls. The treatment led to an approximately 70% decrease in oocyst counts in fecal samples over a two-week period.
Q & A
Q. What are the established synthetic routes for 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride?
- Methodological Answer : The synthesis typically involves halogenation of the imidazo[1,2-b]pyridazine core. Key approaches include:
- Cyclocondensation : Reacting 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane to form the core, followed by bromination .
- Multi-step Functionalization : Starting from 3-bromo-6-chloroimidazo[1,2-b]pyridazine, intermediates are generated via Stille or Suzuki cross-coupling reactions (e.g., with arylboronic acids or thienylboronic acids) .
- Halogenation : Direct bromination/chlorination of the parent scaffold using Br₂/Cl₂ under inert atmospheres (0–50°C) with catalysts like FeCl₃ .
Critical Parameters : Control reaction temperature (<50°C) to avoid side reactions; use anhydrous solvents (e.g., DMF or DMSO) to enhance selectivity.
Q. How is the compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify substituent positions and purity. For example, the imidazo[1,2-b]pyridazine core shows distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₃BrClN₃, MW 232.47) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolves regiochemistry ambiguities, particularly for halogen positioning .
Q. What are the recommended storage conditions for this compound?
Q. How does the hydrochloride salt form influence solubility and reactivity?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., kinase inhibition studies). Reactivity differences vs. the free base:
- Nucleophilic Substitution : HCl may protonate the pyridazine nitrogen, reducing reactivity with soft nucleophiles (e.g., thiols). Pre-neutralize with NaHCO₃ before such reactions .
- Coupling Reactions : The salt form is compatible with Pd-catalyzed cross-couplings (Suzuki, Stille) in polar aprotic solvents (e.g., DMF) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Kinase Inhibition : Acts as a DYRK1A inhibitor (IC₅₀ ~50 nM) for neurodegenerative disease research. Use enzymatic assays with ATP-competitive probes to validate activity .
- Intermediate : Key precursor for antitumor agents (e.g., Mps1/TTK kinase inhibitors). Functionalize via C3-arylation or C6-chloro substitution .
Advanced Research Questions
Q. How to optimize regioselective functionalization at C3 vs. C6 positions?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- C3 Bromine Reactivity : More electrophilic due to adjacent nitrogen. Use Pd(PPh₃)₄ in Suzuki couplings (e.g., with 4-fluorophenylboronic acid) for C3-arylation .
- C6 Chlorine Substitution : Requires harsher conditions (e.g., CuI/L-proline catalyst, 100°C) for Ullmann-type couplings .
Table 1 : Substituent Effects on Reactivity
| Position | Preferred Reaction | Conditions | Yield (%) |
|---|---|---|---|
| C3 | Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 86–89 |
| C6 | Nucleophilic Aromatic Substitution | NaH, DMSO, 120°C | 45–60 |
Q. How to resolve contradictions in reported biological activity (e.g., DYRK1A vs. off-target effects)?
- Methodological Answer :
- Assay Validation : Compare inhibition in recombinant DYRK1A vs. cell-based models (e.g., SH-SY5Y cells). Use siRNA knockdown as a control .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-targets. Adjust the C3 substituent (e.g., bulky groups reduce promiscuity) .
Q. What strategies mitigate decomposition during long-term stability studies?
- Methodological Answer :
- Lyophilization : Stabilizes the hydrochloride salt for >6 months at -20°C.
- Additive Screening : Include antioxidants (e.g., BHT) in DMSO stock solutions to prevent radical-mediated degradation .
Q. How to design experiments for scale-up synthesis without compromising yield?
- Methodological Answer :
Q. What computational methods predict collision cross-sections (CCS) for structural validation?
- Methodological Answer :
Use density functional theory (DFT) to optimize 3D structures (B3LYP/6-31G*). Compare calculated CCS (e.g., 135 Ų) with experimental ion mobility spectrometry (IMS) data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
